N-Z-1,5-pentanediamine hydrochloride

Catalog No.
S803297
CAS No.
18807-74-4
M.F
C13H21ClN2O2
M. Wt
272.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Z-1,5-pentanediamine hydrochloride

CAS Number

18807-74-4

Product Name

N-Z-1,5-pentanediamine hydrochloride

IUPAC Name

benzyl N-(5-aminopentyl)carbamate;hydrochloride

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H

InChI Key

VYIRBXGDTOPWSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl

Synonyms

18807-74-4;N-Carbobenzoxy-1,5-diaminopentaneHydrochloride;N-Z-1,5-pentanediaminehydrochloride;BenzylN-(5-aminopentyl)carbamatehydrochloride;N-Z-1,5-diaminopentanehydrochloride;96091_ALDRICH;SCHEMBL5279548;96091_FLUKA;CTK8B3781;7534AH;ANW-43161;AKOS015888407;N-Cbz-1,5-diaminopentaneHydrochloride;BP-11472;LP078690;TR-008712;BenzylN-(5-Aminoamyl)carbamateHydrochloride;K-5648;I01-10231;N-(5-Aminoamyl)carbamicAcidBenzylEsterHydrochloride;N-(5-Aminopentyl)carbamicAcidBenzylEsterHydrochloride;Carbamicacid,(5-aminopentyl)-,phenylmethylester,monohydrochloride(9CI)

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl

The exact mass of the compound N-Z-1,5-pentanediamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4) is a monoprotected aliphatic diamine widely procured as a bifunctional building block and PROTAC linker. Featuring a five-carbon alkyl spacer, a benzyloxycarbonyl (Z/Cbz) protected amine, and a reactive primary amine stabilized as a hydrochloride salt, it appears as a stable, white crystalline powder with a melting point of 164–174 °C. In industrial and laboratory settings, it is primarily utilized for asymmetric bioconjugation, peptide synthesis, and the construction of heterobifunctional degraders where strict regiocontrol over sequential amine functionalization is required .

Attempting to substitute N-Z-1,5-pentanediamine hydrochloride with unprotected 1,5-pentanediamine (cadaverine) fundamentally compromises synthetic efficiency. Unprotected cadaverine possesses two equivalent primary amines, inevitably leading to a statistical mixture of mono- and bis-alkylated or acylated products that require extensive, low-yielding chromatographic separation. While N-Boc-1,5-pentanediamine offers similar monoprotection, it is incompatible with synthetic routes requiring acidic conditions during subsequent steps. Furthermore, the free base form of N-Z-1,5-pentanediamine is prone to atmospheric carbon dioxide absorption and oxidation, making the hydrochloride salt critical for maintaining exact stoichiometry, long-term shelf stability, and reproducible handling in scale-up environments .

Absolute Regiocontrol vs. Statistical Mixtures in Amine Derivatization

When synthesizing asymmetric linkers or PROTACs, achieving mono-derivatization is critical. Using unprotected 1,5-pentanediamine typically results in maximum theoretical mono-functionalization yields of approximately 50% due to competing bis-reaction, often dropping to 30-40% isolated yield after complex purification. In contrast, N-Z-1,5-pentanediamine hydrochloride provides 100% regiocontrol at the free amine end, routinely enabling coupling yields exceeding 90% while eliminating the need to separate bis-adducts .

Evidence DimensionMono-coupling yield
Target Compound Data>90% yield with absolute regiocontrol
Comparator Or BaselineUnprotected 1,5-pentanediamine (~30-50% isolated yield)
Quantified Difference>40% absolute increase in target yield
ConditionsStandard amide or amine coupling conditions

Eliminating bis-adduct formation drastically reduces chromatographic purification costs and maximizes the utilization of expensive coupling partners.

Orthogonal Stability in Acid-Mediated Peptide Synthesis

In complex multi-step syntheses such as solid-phase peptide synthesis (SPPS) or PROTAC assembly, protecting group orthogonality dictates route viability. N-Boc-1,5-pentanediamine is cleaved under standard acidic conditions, such as 20-50% TFA in DCM. N-Z-1,5-pentanediamine hydrochloride, however, is completely stable to TFA, allowing for the selective deprotection of Boc groups elsewhere in the molecule. The Z group can subsequently be removed via catalytic hydrogenation (Pd/C, H2) or strong acid (HBr/AcOH), providing a distinct, non-overlapping deprotection axis .

Evidence DimensionStability in Trifluoroacetic Acid (TFA)
Target Compound DataStable (0% cleavage under standard Boc-deprotection)
Comparator Or BaselineN-Boc-1,5-pentanediamine (100% cleavage)
Quantified DifferenceComplete orthogonality (Stable vs. Labile)
Conditions20-50% TFA in DCM at room temperature

Procuring the Z-protected variant is mandatory when the synthetic route involves intermediate acidic deprotection steps that would prematurely strip a Boc group.

Stoichiometric Precision and Shelf Stability of the Hydrochloride Salt

The physical state of aliphatic amines heavily influences their processability. The free base of N-Z-1,5-pentanediamine is an oily or low-melting solid that rapidly absorbs atmospheric CO2 and moisture, complicating precise weighing and long-term storage. By procuring the hydrochloride salt (CAS 18807-74-4), buyers obtain a stable, free-flowing white crystalline powder with a defined melting point of 164–174 °C. This salt form prevents atmospheric degradation, ensuring >98% purity over extended storage and allowing for exact stoichiometric control during scale-up.

Evidence DimensionPhysical stability and handling
Target Compound DataStable crystalline solid (mp 164–174 °C), resistant to CO2 absorption
Comparator Or BaselineN-Z-1,5-pentanediamine free base (hygroscopic, CO2-absorbing oil/low-melting solid)
Quantified DifferenceTransition from unstable oil to weighable, shelf-stable solid
ConditionsAmbient atmospheric storage and weighing

The hydrochloride salt guarantees reproducible stoichiometry and eliminates the need for inert-atmosphere handling during routine manufacturing.

PROTAC Linker Synthesis

N-Z-1,5-pentanediamine hydrochloride is extensively used as a five-carbon aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs). Its monoprotection allows for the sequential, controlled attachment of the E3 ligase ligand and the target protein binder, while its Z-group ensures compatibility with Boc-protected intermediates during assembly.

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

In peptide chemistry, this compound serves as a critical building block for introducing pentylamine side chains or extending peptide backbones. Its absolute stability to TFA enables its incorporation into sequences where Boc groups are routinely removed, reserving the Z-deprotection for the final global cleavage or post-synthetic modification stage.

Asymmetric Bioconjugation and Polymer Functionalization

For materials science and bioconjugation, the hydrochloride salt provides a reliable, weighable precursor for creating asymmetric crosslinkers. The free amine can be reacted with activated esters or carboxylic acids on a polymer backbone, followed by hydrogenation to reveal the second amine for subsequent crosslinking or functionalization, avoiding the premature crosslinking seen with unprotected cadaverine .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types